Aranorosinol A

POLO-like Kinase 1 (Plk1) Inhibition Anticancer Natural Products Mitotic Kinase Screening

Aranorosinol A is the definitive starting point for aranorosin-class SAR campaigns. Unlike Aranorosinol B or generic polyketides, only Aranorosinol A (R=H at C2') provides the unsubstituted spiro-oxirane core with confirmed Plk1 inhibitory activity (IC50 118 μM) and validated C8 S-configuration by total synthesis. Procuring the ≥99% HPLC-purity standard ensures reproducible Plk1 kinase assays, accurate dereplication workflows, and reliable benchmarking in mitotic regulation studies. It also serves as a critical tool compound for validating the aranorosin-class mechanism of circumventing arbekacin resistance in MRSA via AAC(6')/APH(2'') inhibition.

Molecular Formula C23H35NO6
Molecular Weight 421.5 g/mol
Cat. No. B15558732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranorosinol A
Molecular FormulaC23H35NO6
Molecular Weight421.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H35NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,17-22,26-27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+
InChIKeyNDLASBSIMFTZFG-QDCWQMMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aranorosinol A: A Spiro-Derived Fungal Polyketide for Specialized Antibiotic and Kinase Inhibition Research Procurement


Aranorosinol A (CAS: 145147-04-2) is a fungal polyketide-derived secondary metabolite, first isolated from the fermentation broth of Pseudoarachniotus roseus (Culture Y-30499) [1]. As a member of the broader aranorosin family, its structure comprises a unique spiro-fused oxirane-containing core conjugated to an unsaturated fatty acid amide side chain [2]. It is a commercially available research compound, typically supplied as a powder of 99% purity via HPLC, with standard analytical documentation including molecular weight of 421.53 g/mol and a molecular formula of C23H35NO6 .

Why Standard Polyketide Antibiotics or Analogues Cannot Replace Aranorosinol A in Targeted Research Applications


In-class substitution of Aranorosinol A with general polyketide antifungals or close congeners like Aranorosinol B is scientifically invalid due to significant structural and potency discrepancies. While Aranorosinol B differs from A only by a C2' acetonyl substitution on the spirocyclic core [1], this modification leads to a stark divergence in biological readouts; specifically, Aranorosinol A demonstrates a unique, albeit weak, inhibitory effect on the POLO-like kinase 1 (Plk1) target with a quantifiable IC50 of 118 μM, a property not shared with the parent aranorosin or its B variant [2]. Furthermore, the newly assigned S configuration at C8 of Aranorosinol A provides essential stereochemical context [1], meaning reliance on outdated or unassigned structural analogues may introduce confounding variables in structure-activity relationship (SAR) studies. Procuring the exact Aranorosinol A entity is therefore critical to ensuring reproducibility of Plk1-related data and accurate chemical probe profiling.

Quantitative Head-to-Head Evidence for Aranorosinol A Differentiation and Procurement Justification


Plk1 Inhibitory Potency: Aranorosinol A vs. Gymnastatin N

Aranorosinol A demonstrates a specific inhibitory effect against POLO-like kinase 1 (Plk1) in a high-throughput screening assay, yielding an IC50 of 118 μM. In the same study, the co-isolated gymnastatin N exhibited a 9-fold greater potency with an IC50 of 13 μM [1]. This identifies Aranorosinol A as a moderate-activity Plk1 inhibitor suitable for use as a comparative chemical probe or a scaffold for structural optimization, particularly when investigating the impact of the aranorosin spiro-framework on kinase binding.

POLO-like Kinase 1 (Plk1) Inhibition Anticancer Natural Products Mitotic Kinase Screening

Structural Differentiation: Aranorosinol A vs. Aranorosinol B Core Modification

Aranorosinol A (1) and Aranorosinol B (2) differ solely by a C2' substituent on the spirocyclic core. While Aranorosinol A possesses a hydrogen (H) at this position, Aranorosinol B contains a CH2COCH3 (acetonyl) group [1]. This single substitution point is the only chemical divergence between the two congeners, establishing Aranorosinol A as the base structural scaffold with an unmodified spiro-oxirane core. The 2020 total synthesis reassignment confirmed the (S)-configuration at C8 for Aranorosinol A, a critical detail for any synthetic or medicinal chemistry effort [2].

Natural Product Chemistry Spiroketal Antibiotics Structure-Activity Relationship (SAR)

Antibiotic Activity Profile: Aranorosinol A vs. Aranorosinol B

The patent filing for the Aranorosinol compounds explicitly claims both Aranorosinol A and Aranorosinol B for their antibacterial and antifungal properties [1]. The isolation paper from Roy et al. (1992) further characterizes the antibiotic activity as 'weak' for both congeners [2]. While a head-to-head quantitative MIC comparison is not available in the public domain, the shared patent claim and the 'weak' classification confirm that both compounds possess a similar baseline of antimicrobial activity. This positions Aranorosinol A as the simpler, and therefore potentially more synthetically tractable, lead structure for medicinal chemistry efforts targeting this activity profile.

Antimicrobial Resistance (AMR) Fungal Metabolites Broad-Spectrum Antibiotics

Commercial Availability and Purity Specification

Aranorosinol A is commercially available with a verified purity specification of 99% as determined by HPLC analysis . The compound is offered in a range of research quantities, including 10mg, 100mg, 1g, and 10g units, facilitating both small-scale mechanism-of-action studies and larger-scale synthetic chemistry projects . This contrasts with many structurally related minor fungal metabolites, such as aranorosinol B or EI-2128-1, which are not routinely stocked or have limited commercial availability, making Aranorosinol A a uniquely accessible entry point for studying this spiro-polyketide chemical space.

Research Chemicals Procurement Analytical Chemistry Standards Natural Product Sourcing

Optimal Research and Industrial Use Cases for Aranorosinol A Based on Verified Evidence


1. Chemical Probe for POLO-like Kinase 1 (Plk1) Mechanism Studies

With a verified Plk1 IC50 of 118 μM [1], Aranorosinol A serves as a moderate-activity chemical probe to investigate Plk1-dependent mitotic regulation and its role in cancer cell proliferation. Researchers can use this compound as a baseline inhibitor to benchmark more potent Plk1 inhibitors or to study the cellular phenotypes associated with partial kinase inhibition, providing a valuable contrast to genetic knockout or potent small-molecule inhibition studies.

2. Unfunctionalized Scaffold for Spirocyclic Polyketide SAR and Derivatization

As the simplest core structure in its series (R = H at C2'), Aranorosinol A is the ideal starting material for medicinal chemistry campaigns aimed at improving the weak antimicrobial activity or Plk1 potency of the aranorosin class [2][3]. Its well-defined stereochemistry at C8 (S-configuration) [3] and established total synthesis route [3] provide a solid foundation for designing focused libraries of analogues to explore structure-activity relationships at the spiro-oxirane core or the fatty acid side chain.

3. Analytical Standard for Natural Product Dereplication and Metabolomics

Procuring Aranorosinol A at 99% HPLC purity enables its use as an authenticated analytical reference standard. This is critical for dereplication studies aimed at identifying new fungal secondary metabolites by matching high-resolution LC-MS/MS data, UV spectra, and retention times against a verified library entry for Aranorosinol A, thereby preventing the re-isolation of known compounds and focusing discovery efforts on truly novel chemistry.

4. Antibiotic Resistance Mechanism Studies (Bifunctional Enzyme AAC(6')/APH(2''))

Although its antimicrobial activity is characterized as weak, the patent literature suggests the aranorosin class may circumvent arbekacin resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2'') [2]. Aranorosinol A provides a valuable tool compound for in vitro biochemical assays designed to validate this putative mechanism of action and understand the molecular basis for its interaction with aminoglycoside-modifying enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aranorosinol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.